2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the fluorophenoxy intermediate, followed by the introduction of the pyridazinyl and piperazinyl groups through a series of nucleophilic substitution and coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or pyridazinyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one stands out due to its unique combination of functional groups. Similar compounds may include:
- 2-(2-Fluorophenoxy)-1-(4-(pyridazin-3-yl)piperazin-1-yl)propan-1-one
- 2-(2-Fluorophenoxy)-1-(4-(furan-2-yl)piperazin-1-yl)propan-1-one
- 2-(2-Fluorophenoxy)-1-(4-(6-(pyridazin-3-yl)piperazin-1-yl)propan-1-one
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-15(29-18-6-3-2-5-16(18)22)21(27)26-12-10-25(11-13-26)20-9-8-17(23-24-20)19-7-4-14-28-19/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQBLJWVQZPVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CO3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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